

Technical Guide: Biotin-PEG5-Amine - Structure, Properties, and Application in Bioconjugation

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Compound of Interest

Compound Name: *Biotin-PEG5-Amine*

Cat. No.: *B606143*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG5-Amine**, a key reagent in modern bioconjugation and drug development. It details the molecule's chemical structure, molecular weight, and provides a detailed experimental protocol for its application in biotinyating proteins through their carboxyl groups.

Core Properties of Biotin-PEG5-Amine

Biotin-PEG5-Amine is a versatile molecule that combines the high-affinity binding of biotin for avidin and streptavidin with a flexible polyethylene glycol (PEG) spacer, terminating in a reactive primary amine. This structure makes it an ideal tool for attaching a biotin label to various molecules, particularly those bearing carboxyl groups.

The PEG linker, consisting of five ethylene glycol units, enhances the solubility of the molecule in aqueous buffers and extends the biotin moiety away from the conjugated molecule. This spatial separation minimizes steric hindrance, ensuring efficient binding of the biotin to avidin or streptavidin. The terminal primary amine allows for covalent attachment to carboxyl groups, commonly found in proteins (aspartic and glutamic acid residues) and other biomolecules, through the formation of a stable amide bond. This conjugation is typically mediated by a carboxyl-activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Below is a summary of the key quantitative data for **Biotin-PEG5-Amine**:

Property	Value
Molecular Formula	C22H42N4O7S
Molecular Weight	506.66 g/mol
CAS Number	113072-75-6
IUPAC Name	N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
SMILES	<chem>O=C(NCCOCCOCCOCCOCCOCCN)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12</chem>

Experimental Protocol: Biotinylation of a Protein using Biotin-PEG5-Amine and EDC Chemistry

This protocol provides a general procedure for the covalent attachment of **Biotin-PEG5-Amine** to a protein with accessible carboxyl groups. The reaction is mediated by EDC, which activates the carboxyl groups to react with the primary amine of **Biotin-PEG5-Amine**.

Materials:

- Protein to be biotinylated
- Biotin-PEG5-Amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase reaction efficiency)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines
- Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

- Desalting column or dialysis cassette for purification
- Anhydrous dimethylsulfoxide (DMSO)

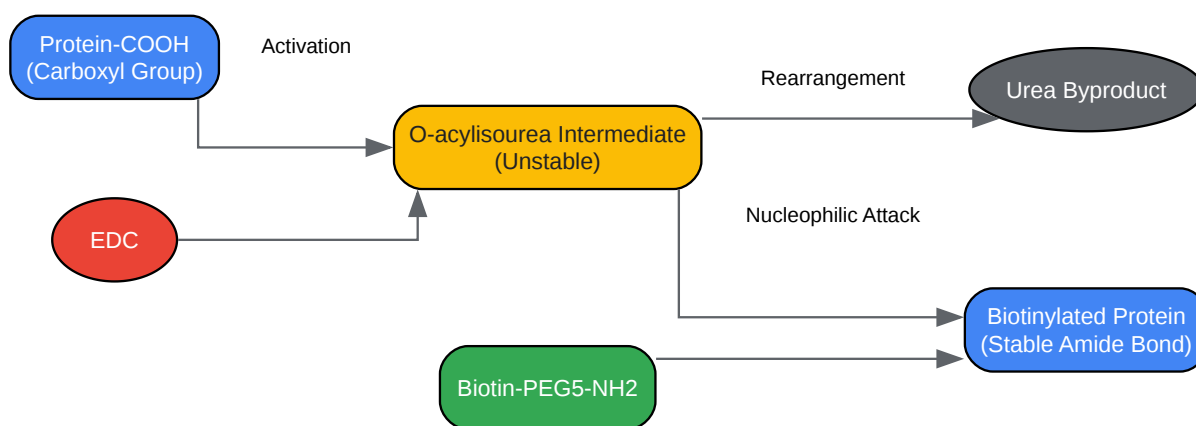
Procedure:

- Protein Preparation:
 - Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.
 - If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.
- Preparation of Reagent Solutions (prepare immediately before use):
 - **Biotin-PEG5-Amine**: Dissolve **Biotin-PEG5-Amine** in anhydrous DMSO to create a 50 mM stock solution.
 - EDC: Dissolve EDC in cold Activation Buffer to create a 0.5 M stock solution.
 - (Optional) Sulfo-NHS: Dissolve Sulfo-NHS in cold Activation Buffer to create a 0.5 M stock solution.
- Activation of Carboxyl Groups:
 - To the protein solution, add the EDC solution (and optional Sulfo-NHS solution). The final concentration of EDC is typically around 5 mM.[\[1\]](#)
 - Incubate the mixture for 15 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Add the **Biotin-PEG5-Amine** stock solution to the activated protein solution. A molar excess of the biotin reagent over the protein is generally required; the optimal ratio should be determined empirically.[\[1\]](#)
 - Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

- Quenching the Reaction:
 - To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Biotinylated Protein:
 - Remove unreacted **Biotin-PEG5-Amine** and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.[1]
- Storage:
 - Store the purified biotinylated protein under conditions appropriate for the specific protein.

Signaling Pathways and Experimental Workflows

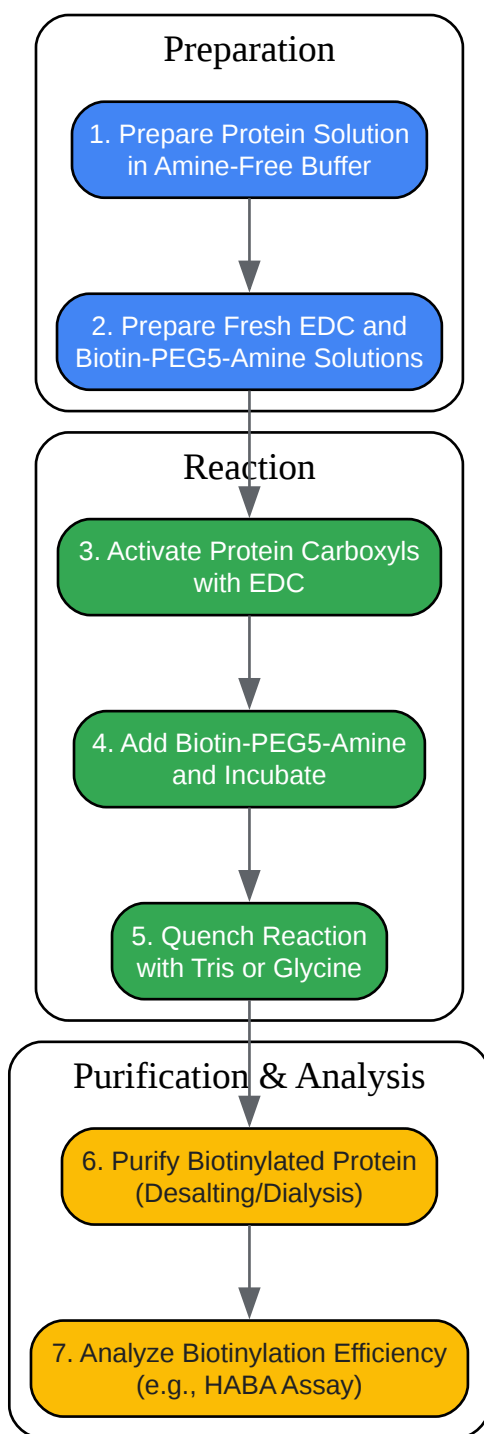
The following diagram illustrates the chemical reaction pathway for the biotinylation of a protein using **Biotin-PEG5-Amine** and EDC.



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Caption: EDC-mediated biotinylation of a protein with **Biotin-PEG5-Amine**.

The workflow for a typical protein biotinylation experiment is depicted below.



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Caption: Experimental workflow for protein biotinylation.

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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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